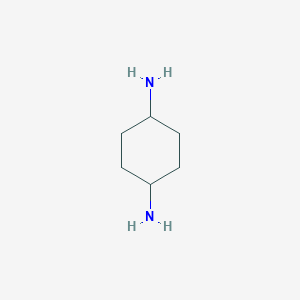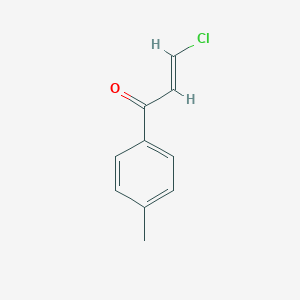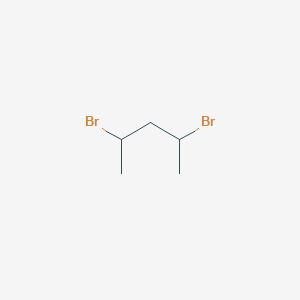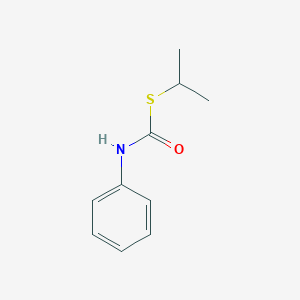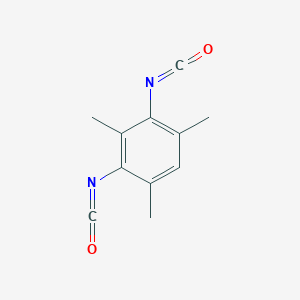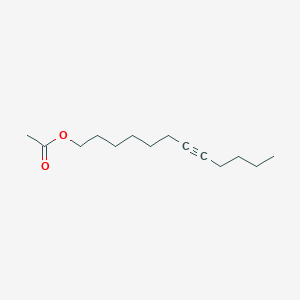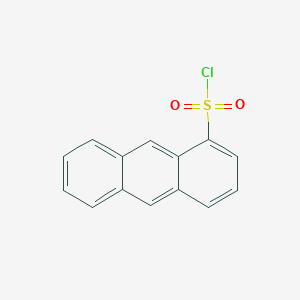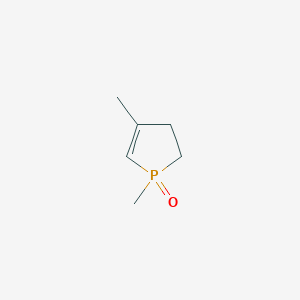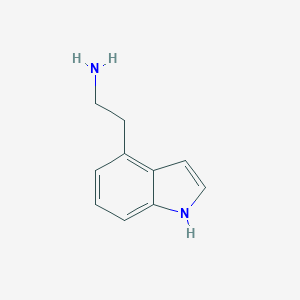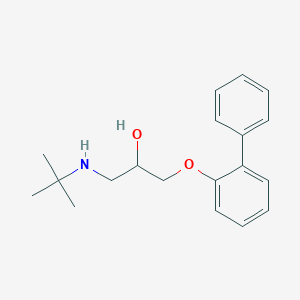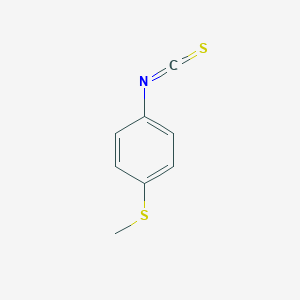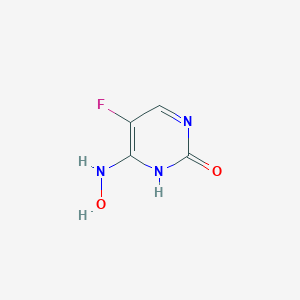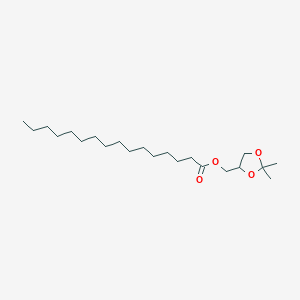
Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as methyl palmitate, is a fatty acid ester that is widely used in various fields, such as food, cosmetics, and biofuels. This compound is synthesized from palmitic acid, a saturated fatty acid found in many natural sources, including palm oil, animal fats, and dairy products. In recent years, there has been growing interest in the scientific research application of methyl palmitate due to its potential biological and therapeutic effects.
作用機序
The mechanism of action of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate is not fully understood. However, it has been proposed that its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Additionally, its anti-inflammatory and anticancer effects may be mediated by the modulation of various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
Methyl palmitate has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of genes involved in lipid metabolism and energy production in adipocytes. Moreover, it has been shown to reduce the levels of triglycerides and cholesterol in the liver and blood of mice fed a high-fat diet. Additionally, Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate has been found to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
実験室実験の利点と制限
Methyl palmitate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Moreover, it is stable and can be stored for long periods of time. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the scientific research application of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate. One area of interest is its potential as a natural antimicrobial agent for food preservation. Another area of research is its use as a biofuel, as it can be produced from renewable sources and has a high energy density. Moreover, its therapeutic potential in the treatment of various diseases, such as cancer and diabetes, warrants further investigation. Additionally, the development of new methods for the synthesis of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate and its derivatives may lead to the discovery of new applications and properties.
合成法
Methyl palmitate can be synthesized through various methods, including esterification, transesterification, and enzymatic synthesis. One of the most common methods is the esterification of palmitic acid with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate and water as byproducts. The purity of the final product can be improved by distillation or chromatography.
科学的研究の応用
Methyl palmitate has been studied for its potential biological and therapeutic effects. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In particular, Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate has been reported to induce apoptosis and inhibit the proliferation of cancer cells, such as breast cancer and colon cancer cells.
特性
CAS番号 |
18418-21-8 |
|---|---|
製品名 |
Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester |
分子式 |
C22H42O4 |
分子量 |
370.6 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C22H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)24-18-20-19-25-22(2,3)26-20/h20H,4-19H2,1-3H3 |
InChIキー |
FUNFISHGHMLDHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



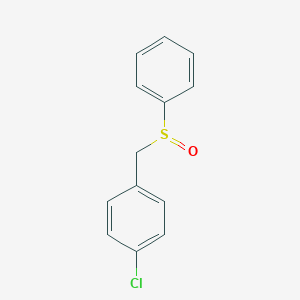
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
